3-Amino-6-(methylthio)pyridazine

Overview

Description

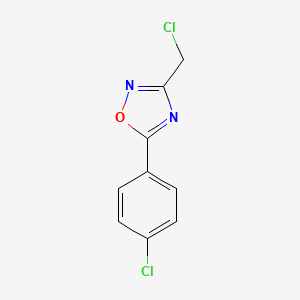

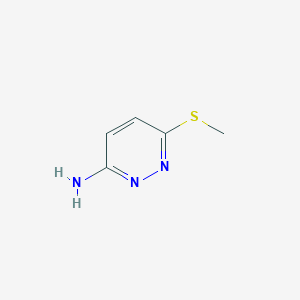

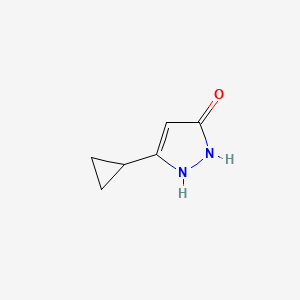

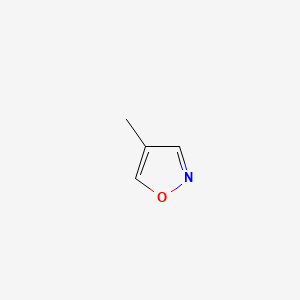

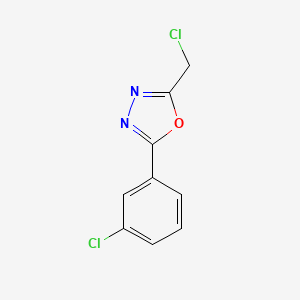

3-Amino-6-(methylthio)pyridazine is a chemical compound with the molecular formula C5H7N3S. It is a building block used in the pharmaceutical industry .

Synthesis Analysis

The synthesis of pyridazines, such as this compound, involves various methods. One approach includes a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones . An efficient one-step synthesis of 3-amino-6-arylpyridazines has also been reported .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridazine ring, which is a six-membered aromatic heterocycle with two adjacent nitrogen atoms . The pyridazine ring is known for its weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity .Scientific Research Applications

Pharmacological Investigations of Pyridazine Derivatives

Research has highlighted the pharmacological potential of pyridazine derivatives, including compounds structurally related to 3-Amino-6-(methylthio)pyridazine. Studies conducted by Druey et al. (1954) explored various pyridazines substituted at the 3- and 6- positions, demonstrating anticonvulsive properties and similarities to blood pressure-lowering drugs in their pharmacological effects. The sulfaderivative of 3-amino-6-chloro-pyridazine, in particular, exhibited excellent antibacterial effects, indicating a broad scope for pharmacological applications of these compounds (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).

Anticancer Potential and Bioactivity

The exploration of pyridazine derivatives for anticancer applications has also been significant. Temple et al. (1987) synthesized imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, showcasing their mitotic inhibition and antitumor activity. Although the target compounds were found to be less active than expected, this study opens avenues for designing new anticancer agents using pyridazine scaffolds (Temple, Rose, Comber, & Rener, 1987).

Synthesis and Applications in Organic Chemistry

A recent study by Ibrahim and Behbehani (2014) outlined a general synthesis route for a novel class of pyridazin-3-one derivatives, utilizing reactions between various compounds. This synthetic approach has potential utility in the development of new fused azines, highlighting the versatility of pyridazine derivatives in organic synthesis (Ibrahim & Behbehani, 2014).

Molecular Structure and Reactivity Studies

Sallam et al. (2021) conducted detailed studies on triazole pyridazine derivatives, including 6-chloro-3-[(4-methylphenoxy)methyl] triazolo[4,3-b]pyridazine, to evaluate their biological properties. The research included synthesis, characterization, and theoretical studies to understand the molecular structure and reactivity of these compounds, demonstrating their potential in developing new therapeutic agents with anti-tumor and anti-inflammatory activities (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

Herbicidal Activities

Xu et al. (2008) synthesized novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, demonstrating significant herbicidal activities. This study showcases the potential agricultural applications of pyridazine derivatives in controlling weed growth, highlighting a new direction for the development of bleaching herbicides (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008).

Future Directions

While the future directions for 3-Amino-6-(methylthio)pyridazine are not explicitly mentioned in the search results, there is a general interest in the development of pyridazine derivatives due to their diverse pharmacological activities . This suggests potential future research directions in exploring the therapeutic applications of this compound.

Mechanism of Action

Target of Action

3-Amino-6-(methylthio)pyridazine, also known as 6-(Methylthio)pyridazin-3-amine, is a pyridazine derivative . Pyridazine derivatives have been shown to interact with a range of biological targets and physiological effects . They have been utilized in medicinal chemistry for their wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Mode of Action

It has been suggested that the presence and nature of substituents on the phenyl nucleus attached to the piperazinyl moiety seem to be essential for potent analgesic activity .

Biochemical Pathways

Some compounds like 5-acyl-n-methyl derivative when tested in vivo on lipopolysaccharide-stimulated rat peritoneal macrophages, were seen to be active in inhibition of prostaglandin e2 and interleukin activity .

Result of Action

It has been suggested that some compounds like 5-acyl-n-methyl derivative when tested in vivo on lipopolysaccharide-stimulated rat peritoneal macrophages, were seen to be active in inhibition of prostaglandin e2 and interleukin activity .

properties

IUPAC Name |

6-methylsulfanylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDISBPCSJYBKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552642 | |

| Record name | 6-(Methylsulfanyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39539-67-8 | |

| Record name | 6-(Methylsulfanyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride](/img/structure/B1601462.png)

![3'-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B1601468.png)